tert-butyl N-{[2-(methylamino)pyridin-4-yl]methyl}carbamate
Description
tert-Butyl N-{[2-(methylamino)pyridin-4-yl]methyl}carbamate is a carbamate-protected amine derivative featuring a pyridine core substituted at the 2-position with a methylamino group and at the 4-position with a tert-butyl carbamate-functionalized methyl group. This compound is of interest in medicinal chemistry as a synthetic intermediate, particularly for kinase inhibitors or anti-infective agents, due to its modular structure allowing for further functionalization. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes .
Properties
IUPAC Name |
tert-butyl N-[[2-(methylamino)pyridin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-9-5-6-14-10(7-9)13-4/h5-7H,8H2,1-4H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKQGEVNGRACDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824288-43-8 | |
| Record name | tert-butyl N-{[2-(methylamino)pyridin-4-yl]methyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[2-(methylamino)pyridin-4-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 2-(methylamino)pyridine-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{[2-(methylamino)pyridin-4-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Tert-butyl N-{[2-(methylamino)pyridin-4-yl]methyl}carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-{[2-(methylamino)pyridin-4-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl {2-[(3-chloro-4-{3,6-diamino-5-cyano-2-[(4-fluorophenyl)carbamoyl]thieno[2,3-b]pyridin-4-yl}phenyl)(methyl)amino]ethyl}carbamate (9ac)
- Structure: Shares the tert-butyl carbamate group but incorporates a thieno[2,3-b]pyridine ring with a 4-fluorophenylcarbamoyl substituent.
- Synthesis : Prepared via reaction of tert-butyl carbamate intermediates with 2-chloro-N-(4-fluorophenyl)acetamide under basic conditions (100°C, 2.5 hours), followed by column chromatography .
- Properties : Yellow solid; characterized by IR, $ ^1H $-NMR, and $ ^{13}C $-NMR.
tert-Butyl 4-methylpyridin-2-ylcarbamate (I)
tert-Butyl N-[2-(benzyloxy)pyridin-4-yl]carbamate
- Structure : 2-Benzyloxy substituent on pyridine.
- Properties : Molecular formula $ C{17}H{20}N2O3 $; molar mass 300.35 g/mol.
- Synthetic Relevance : Benzyloxy group may influence solubility and reactivity in coupling reactions .
Physicochemical Properties
Biological Activity
Tert-butyl N-{[2-(methylamino)pyridin-4-yl]methyl}carbamate is a synthetic compound with potential biological activity that has garnered interest in pharmacological research. Its molecular formula is CHNO, and it is classified under carbamate derivatives. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 237.3 g/mol
- CAS Number : 1824288-43-8
- SMILES Notation : CC(C)(C)OC(=O)NCC1=CC(=NC=C1)NC
This compound acts primarily as a small molecule antagonist, with specific interactions at the AM 2 receptor. Research indicates that compounds with similar structures have shown promising results in inhibiting receptor activity, which may lead to therapeutic applications in treating conditions such as cancer and neurological disorders.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antitumor Activity :
-
Neurological Effects :
- Compounds with structural similarities have been investigated for their potential in treating neurological disorders by modulating neurotransmitter systems and providing neuroprotective effects.
- Receptor Interaction :
Case Study 1: Antitumor Efficacy
In a study examining the antitumor properties of related compounds, researchers utilized xenograft models to assess the efficacy of a structurally similar antagonist. The treatment resulted in significant tumor size reduction and improved survival rates in mice models .
Case Study 2: Neurological Applications
Another study focused on the compound's ability to cross the blood-brain barrier and its potential neuroprotective effects. The findings indicated that it could mitigate neuronal damage in models of neurodegenerative diseases, highlighting its therapeutic promise .
Predicted Collision Cross Section (CCS)
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 238.15500 | 155.8 |
| [M+Na]+ | 260.13694 | 165.1 |
| [M+NH₄]+ | 255.18154 | 161.9 |
| [M+K]+ | 276.11088 | 160.7 |
| [M-H]− | 236.14044 | 156.6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
